REACTION_CXSMILES
|
[F:1][C:2]1[CH:31]=[CH:30][C:5]([CH2:6][N:7]([C:20]2[S:24][C:23]3[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=3[C:21]=2[CH3:29])[S:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([OH:19])=[O:18])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:4][C:3]=1[C:32]([F:35])([F:34])[F:33].[CH3:36]O.[OH-].[Na+]>CCOC(C)=O.Cl>[F:1][C:2]1[CH:31]=[CH:30][C:5]([CH2:6][N:7]([C:20]2[S:24][C:23]3[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=3[C:21]=2[CH3:29])[S:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([O:19][CH3:36])=[O:18])=[CH:13][CH:12]=2)(=[O:9])=[O:10])=[CH:4][C:3]=1[C:32]([F:35])([F:33])[F:34] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
compound 141
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
412 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with EtOAc (2 L)
|
Type
|
WASH
|
Details
|
washed with brine (1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 158 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |